molecular formula C48H100IN B14205807 N,N,N-Tris(decyl)octadecan-1-aminium iodide CAS No. 850544-37-5

N,N,N-Tris(decyl)octadecan-1-aminium iodide

Cat. No.: B14205807
CAS No.: 850544-37-5
M. Wt: 818.2 g/mol
InChI Key: GJPCIHQHODMXMY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Tris(decyl)octadecan-1-aminium iodide is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to disrupt microbial cell membranes, making it effective as a disinfectant and antiseptic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tris(decyl)octadecan-1-aminium iodide typically involves the quaternization of octadecan-1-amine with decyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions using continuous flow reactors. The use of automated systems ensures consistent product quality and high yield. The final product is often formulated into solutions or gels for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tris(decyl)octadecan-1-aminium iodide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as thiols and amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions can lead to the formation of corresponding oxides.

Scientific Research Applications

N,N,N-Tris(decyl)octadecan-1-aminium iodide has a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.

Mechanism of Action

The mechanism of action of N,N,N-Tris(decyl)octadecan-1-aminium iodide involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This leads to the death of the microorganism. The compound targets the cell membrane, making it effective against a broad spectrum of bacteria and viruses.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in biochemical research for its surfactant properties.

Uniqueness

N,N,N-Tris(decyl)octadecan-1-aminium iodide is unique due to its specific structure, which provides enhanced surfactant properties and a broader spectrum of antimicrobial activity compared to some other quaternary ammonium compounds. Its long alkyl chains contribute to its effectiveness in disrupting lipid bilayers, making it a valuable compound in various applications.

Properties

CAS No.

850544-37-5

Molecular Formula

C48H100IN

Molecular Weight

818.2 g/mol

IUPAC Name

tris-decyl(octadecyl)azanium;iodide

InChI

InChI=1S/C48H100N.HI/c1-5-9-13-17-21-25-26-27-28-29-30-31-32-36-40-44-48-49(45-41-37-33-22-18-14-10-6-2,46-42-38-34-23-19-15-11-7-3)47-43-39-35-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1

InChI Key

GJPCIHQHODMXMY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.